4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . It contains a triazole nucleus, which is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole-containing scaffolds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis of this specific compound might involve similar reactions, but the exact synthesis process for this compound is not available in the literature.Molecular Structure Analysis
The molecular structure of this compound includes a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Physical and Chemical Properties Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications
Cardiovascular Research Applications Research into 1,2,4-triazolopyrimidines fused with heterocycles like thiophene and pyran has shown potential in the development of cardiovascular agents. These compounds have been evaluated for their coronary vasodilating and antihypertensive activities. Among them, certain derivatives have demonstrated significant potency in coronary vasodilating activity, comparing favorably with known cardiovascular drugs (Sato et al., 1980).
Antimicrobial Research Applications The synthesis of triazolo[3,4-b][1,3,4]thiadiazoles bearing heterocyclic moieties like pyrazole has shown promising antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, with some derivatives exhibiting significant inhibition of microbial growth, highlighting their potential as antimicrobial agents (Reddy et al., 2010).
Heterocyclic Synthesis Applications Studies on thiophenylhydrazonoacetates have demonstrated their versatility in heterocyclic synthesis, leading to the generation of diverse derivatives like pyrazoles, isoxazoles, pyrimidines, and triazines. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science (Mohareb et al., 2004).
Insecticidal Research Applications The synthesis and biochemical evaluation of sulfonamide thiazole derivatives have shown potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of new, effective insecticidal agents, highlighting the agricultural applications of such heterocyclic compounds (Soliman et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines suggests that they can make specific interactions with different target receptors . This implies that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the wide range of pharmacological activities associated with similar compounds , it is likely that multiple pathways are affected. These could include pathways related to cell growth and proliferation (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), pain and inflammation (in the case of analgesic and anti-inflammatory activity), and various enzymatic processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the likely pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion, all of which can impact its bioavailability.
Result of Action
Given the wide range of pharmacological activities associated with similar compounds , it is likely that the compound has multiple effects at the molecular and cellular levels. These could include inhibition of cell growth and proliferation (in the case of anticancer activity), inhibition of microbial growth (in the case of antimicrobial activity), reduction of pain and inflammation (in the case of analgesic and anti-inflammatory activity), and inhibition of various enzymatic processes.
Future Directions
The future directions in the research of triazole compounds include the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . There is also a focus on the design of many methods for the synthesis of this scaffold that exhibits biological activity .
Properties
IUPAC Name |
4-phenyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c28-21(22(10-12-29-13-11-22)16-5-2-1-3-6-16)23-15-20-25-24-19-9-8-17(26-27(19)20)18-7-4-14-30-18/h1-9,14H,10-13,15H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZNVOXKLNXBKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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